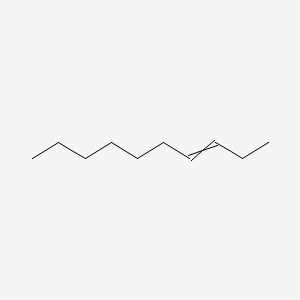
3-Decene
Übersicht
Beschreibung
3-Decene, also known as (3E)-3-decene, is an organic compound with the molecular formula C₁₀H₂₀. It is an alkene, characterized by a chain of ten carbon atoms with a double bond located at the third carbon atom. This compound is one of the many isomers of decene, which differ based on the position and geometry of the double bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Decene can be synthesized through various methods, including the oligomerization of ethylene and the cracking of petrochemical waxes . One common laboratory method involves the dehydrohalogenation of 3-decanol using a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrially, dec-3-ene is produced through the oligomerization of ethylene using the Ziegler process. This method involves the use of a catalyst, typically a transition metal complex, to facilitate the polymerization of ethylene into higher alkenes, including dec-3-ene .
Analyse Chemischer Reaktionen
Types of Reactions
3-Decene undergoes various chemical reactions, including:
Reduction: Hydrogenation of dec-3-ene in the presence of a palladium catalyst can convert it to decane.
Substitution: Halogenation reactions can occur, where dec-3-ene reacts with halogens like bromine to form dihalides.
Common Reagents and Conditions
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Halogens such as bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Epoxides, alcohols.
Reduction: Decane.
Substitution: Dihalides.
Wissenschaftliche Forschungsanwendungen
3-Decene has various applications in scientific research:
Wirkmechanismus
The mechanism of action of dec-3-ene involves its interaction with various molecular targets and pathways. For example, in hydrogenation reactions, dec-3-ene interacts with hydrogen gas in the presence of a palladium catalyst, leading to the addition of hydrogen atoms across the double bond and the formation of decane . In oxidation reactions, dec-3-ene reacts with oxidizing agents to form epoxides or alcohols through the addition of oxygen atoms .
Vergleich Mit ähnlichen Verbindungen
3-Decene can be compared with other similar compounds, such as:
Dec-1-ene: An isomer with the double bond at the first carbon atom, commonly used in industrial applications.
Dec-2-ene: An isomer with the double bond at the second carbon atom, also used in various chemical syntheses.
Alpha-copaene: A sesquiterpene with a similar structure but different functional groups and biological activities.
This compound is unique due to its specific double bond position, which influences its reactivity and applications in different fields.
Eigenschaften
Molekularformel |
C10H20 |
|---|---|
Molekulargewicht |
140.27 g/mol |
IUPAC-Name |
dec-3-ene |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3 |
InChI-Schlüssel |
GVRWIAHBVAYKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














